

3-Iodo-4,5-dimethoxybenzaldehyde oxime chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Iodo-4,5-dimethoxybenzaldehyde oxime
Cat. No.:	B451327

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **3-Iodo-4,5-dimethoxybenzaldehyde Oxime**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **3-Iodo-4,5-dimethoxybenzaldehyde oxime**. Due to the limited availability of direct experimental data on this specific molecule, this guide leverages data from its immediate precursor, 3-Iodo-4,5-dimethoxybenzaldehyde, and established principles of oxime chemistry to present a well-rounded profile.

Chemical Identity and Properties

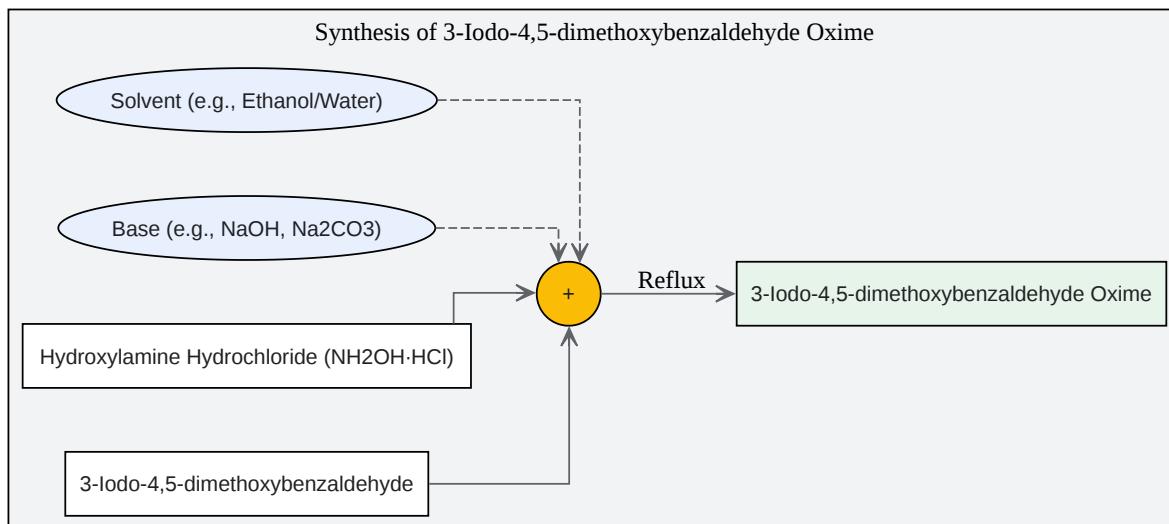
3-Iodo-4,5-dimethoxybenzaldehyde oxime is an organic compound derived from the corresponding benzaldehyde. While specific experimental data for the oxime is not readily available in public literature, its properties can be estimated based on its structure and data from its precursor.

1.1. Properties of the Precursor: 3-Iodo-4,5-dimethoxybenzaldehyde

A thorough understanding of the starting material is crucial for the synthesis and characterization of the target oxime.

Property	Value	Source
Molecular Formula	$C_9H_9IO_3$	[1] [2]
Molecular Weight	292.07 g/mol	[1] [2]
Melting Point	69-73 °C	[2] [3]
Boiling Point	134-137 °C at 0.8 Torr	[2] [3]
Density	~1.7 g/cm ³	[2] [3]
Appearance	White to off-white solid	[2]
CAS Number	32024-15-0	[1] [2]

1.2. Predicted Properties of **3-Iodo-4,5-dimethoxybenzaldehyde Oxime**


The conversion of the aldehyde to an oxime will alter the physicochemical properties. The following are predicted changes:

- Molecular Formula: $C_9H_{10}INO_3$
- Molecular Weight: 307.08 g/mol
- Polarity: The introduction of the hydroxyl group in the oxime moiety is expected to increase the polarity compared to the starting aldehyde.
- Melting Point: The melting point will likely differ significantly from the aldehyde due to changes in crystal packing and intermolecular hydrogen bonding capabilities.
- Solubility: Increased polarity may lead to better solubility in polar solvents.

Synthesis and Experimental Protocols

The synthesis of **3-Iodo-4,5-dimethoxybenzaldehyde oxime** is expected to follow a standard oximation reaction of the corresponding aldehyde.

2.1. General Reaction Scheme

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **3-Iodo-4,5-dimethoxybenzaldehyde oxime**.

2.2. Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of benzaldehyde oximes.[\[4\]](#) [\[5\]](#)[\[6\]](#)

Materials:

- 3-Iodo-4,5-dimethoxybenzaldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium hydroxide (NaOH) or Sodium Carbonate (Na_2CO_3)
- Ethanol

- Distilled water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve 1 equivalent of 3-Iodo-4,5-dimethoxybenzaldehyde in a suitable amount of ethanol.
- In a separate beaker, prepare a solution of 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and an equimolar amount of a base (like sodium hydroxide or sodium carbonate) in a minimal amount of water.
- Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring.
- Attach a reflux condenser and heat the mixture to reflux for a period of 1 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- The product may precipitate upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the crude product with cold water.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

- Dry the purified crystals under vacuum to obtain **3-Iodo-4,5-dimethoxybenzaldehyde oxime**.

Spectral Data of Precursor

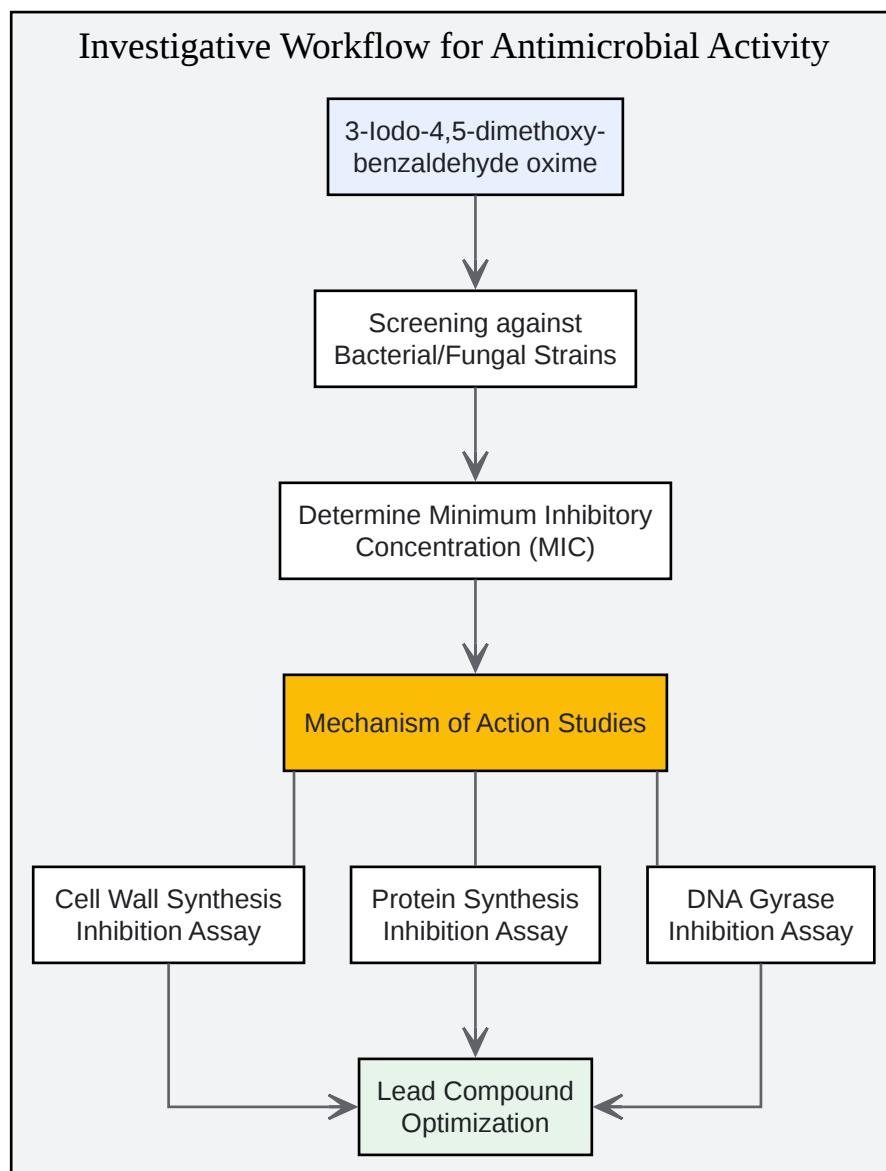
The following spectral data for the precursor, 3-Iodo-4,5-dimethoxybenzaldehyde, is crucial for confirming the starting material's identity and purity.

Spectral Data Type	Key Peaks/Signals
¹ H NMR (300 MHz)	δ 9.83 (s, 1H, CHO), 7.85 (d, 1H), 7.41 (d, 1H), 3.93 (s, 3H, OCH ₃), 3.92 (s, 3H, OCH ₃)[2]
¹³ C NMR (75 MHz)	δ 189.7 (CHO), 154.2, 153.0, 134.7, 133.9, 111.0, 92.1, 60.7, 56.1[2]
IR (cm ⁻¹)	2832, 2730, 2693 (C-H stretch of aldehyde)[2]

Upon successful synthesis of the oxime, characteristic changes in the spectra are expected, such as the disappearance of the aldehyde proton peak and the appearance of a broad hydroxyl proton signal in the ¹H NMR spectrum, and the disappearance of the aldehyde carbonyl stretch in the IR spectrum, replaced by C=N and O-H stretching frequencies.

Potential Biological Activity and Signaling Pathways

While the biological activity of **3-Iodo-4,5-dimethoxybenzaldehyde oxime** has not been specifically documented, the broader class of substituted benzaldehyde oximes has been investigated for various therapeutic applications.


4.1. Areas of Potential Biological Interest

- Antimicrobial Activity: Various benzaldehyde oxime derivatives have demonstrated antimicrobial properties.[7][8] The presence of the iodo and methoxy groups on the benzene ring may influence this activity.
- Anticancer Activity: Some oximes have been explored as potential anticancer agents.

- Enzyme Inhibition: Certain substituted benzaldehyde oximes have been shown to act as enzyme inhibitors, for example, against acetylcholinesterase.[9]

4.2. Hypothetical Signaling Pathway Involvement

Given the antimicrobial potential, a hypothetical workflow for investigating its mechanism of action is presented below.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the investigation of antimicrobial properties.

Conclusion

3-Iodo-4,5-dimethoxybenzaldehyde oxime is a compound with potential for further investigation in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties, a reliable protocol for its synthesis, and insights into its potential biological activities based on the current literature of related compounds. Further experimental validation is necessary to fully characterize this molecule and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 3-Iodo-4,5-dimethoxybenzaldehyde One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH₂OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [3-Iodo-4,5-dimethoxybenzaldehyde oxime chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b451327#3-iodo-4-5-dimethoxybenzaldehyde-oxime-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com